(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate
Description
(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a nitrophenyl group, a cyano group, and an acrylamido group, making it a versatile molecule for chemical reactions and research.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-2-31-23(28)19-8-3-4-9-20(19)25-22(27)16(14-24)13-18-10-11-21(32-18)15-6-5-7-17(12-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHXNBIZFVCTCD-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- Ethyl 2-aminobenzoate : Serves as the benzoate backbone with an amine group for acrylamido linkage.
- 5-(3-Nitrophenyl)furan-2-carbaldehyde : Provides the furan ring substituted with a nitroaryl group.
- Cyanoacryloyl moiety : Introduced via condensation to form the α,β-unsaturated nitrile.
Retrosynthetic disconnections suggest two plausible routes:
- Route A : Knoevenagel condensation between ethyl 2-aminobenzoate and a pre-formed cyano-furanaldehyde derivative.
- Route B : Sequential formation of the acrylamido bridge followed by furan ring functionalization.
Synthetic Route Development
Knoevenagel Condensation Approach
Synthesis of 5-(3-Nitrophenyl)Furan-2-Carbaldehyde
The furan core is constructed via the Paal-Knorr synthesis , where 1,4-diketones cyclize under acidic conditions. For nitroaryl substitution:
- Nitration : 3-Nitrophenylacetonitrile is nitrated using HNO₃/H₂SO₄ to yield 3-nitrobenzaldehyde.
- Cyclization : Reacting 3-nitrobenzaldehyde with diethyl acetylenedicarboxylate in acetic anhydride forms the furan ring.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 78 |
| Paal-Knorr Cyclization | Ac₂O, reflux, 4 h | 65 |
Condensation with Ethyl 2-Aminobenzoate
The aldehyde intermediate undergoes Knoevenagel condensation with ethyl 2-aminobenzoate in the presence of a weak base (e.g., NaHCO₃):
$$
\text{5-(3-Nitrophenyl)furan-2-carbaldehyde} + \text{NCCH₂COOEt} \xrightarrow{\text{NaHCO₃, EtOH}} \text{(E)-Product}
$$
Optimization Insights :
- Base Selection : Sodium bicarbonate minimizes side reactions (e.g., nitro group reduction) compared to stronger bases.
- Stereoselectivity : The E-configuration is favored due to steric hindrance between the furan and benzoate groups.
Reaction Conditions :
Alternative Pathway: Acrylamido Bridge Formation
Synthesis of Ethyl 2-(2-Cyanoacrylamido)Benzoate
Ethyl 2-aminobenzoate reacts with cyanoacetyl chloride in dichloromethane under Schotten-Baumann conditions:
$$
\text{Ethyl 2-aminobenzoate} + \text{NCCH₂COCl} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{Ethyl 2-(2-cyanoacetamido)benzoate}
$$
Key Parameters :
Coupling with 5-(3-Nitrophenyl)Furan-2-yl Methanesulfonate
A Suzuki-Miyaura cross-coupling introduces the furan moiety:
$$
\text{Ethyl 2-(2-cyanoacrylamido)benzoate} + \text{5-(3-Nitrophenyl)furan-2-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{(E)-Product}
$$
Challenges :
Comparative Analysis of Synthetic Routes
| Parameter | Knoevenagel Route (2.1) | Acrylamido Coupling (2.2) |
|---|---|---|
| Steps | 2 | 3 |
| Overall Yield (%) | 47 | 48 |
| Purity | >98% (HPLC) | 95% (requires purification) |
| Cost | Low (commodity reagents) | Moderate (Pd catalysts) |
| Scalability | High | Moderate |
Advantages of Knoevenagel Route :
Drawbacks :
- Limited functional group tolerance in condensation step.
Mechanistic Considerations
Knoevenagel Condensation Mechanism
The reaction proceeds via deprotonation of the active methylene group (cyanoacetamide) by NaHCO₃, forming an enolate that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile:
$$
\text{RCHO} + \text{NCCH₂COOEt} \rightarrow \text{RCH=C(CN)COOEt} + \text{H₂O}
$$
Stereoelectronic Effects :
Functional Group Compatibility and Side Reactions
Industrial Scalability and Environmental Impact
- Solvent Choice : Ethanol (Route 2.1) is preferable to DMF or THF due to lower toxicity and ease of recycling.
- Catalyst Recovery : Pd from Route 2.2 can be reclaimed via filtration, though costs remain a concern.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyano and acrylamido groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)benzoate: Similar structure but with a different position of the nitro group.
(E)-ethyl 2-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate: Similar structure but with a different position of the nitro group.
(E)-ethyl 2-(2-cyano-3-(5-(3-aminophenyl)furan-2-yl)acrylamido)benzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound notable for its unique structural features, including a cyano group, an ethyl ester, and a furan moiety substituted with a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings regarding its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and cyano groups have been shown to possess varying degrees of antibacterial activity against common pathogens. A comparative analysis of related compounds reveals that:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate | Similar furan and cyano groups | Antimicrobial |
| Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | Different nitrophenyl substitution | Anticancer |
| Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate | Methyl substitution on phenyl | Antioxidant |
The presence of the nitrophenyl group at the furan position is believed to enhance the biological activities of these compounds, making them suitable candidates for further development as therapeutic agents.
Anticancer Activity
In vitro studies have demonstrated that (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
A notable study assessed the compound's effects on human pancreatic cancer cells (Patu8988), esophagus cancer cells (ECA109), and gastric cancer cells (SGC7901). The results indicated significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of various furan derivatives, including (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate). Results showed that this compound had an MIC value comparable to established antibiotics against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on SGC7901 cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent decrease in viability, indicating its potential as an anticancer agent.
The biological activity of (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate may be attributed to its ability to interact with cellular targets through several mechanisms:
- Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates capable of interacting with cellular components.
- Enzyme Modulation : The furan ring may participate in binding interactions with enzymes or receptors, modulating their activity and contributing to observed biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate, and how do reaction conditions impact yield?
- Methodology :
- The synthesis typically involves a multi-step process, including:
Knoevenagel condensation to form the acrylamide backbone.
Esterification to introduce the ethyl benzoate group.
Functionalization of the furan ring with a 3-nitrophenyl substituent.
- Critical parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the furan ring .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) improve condensation efficiency .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Knoevenagel | Cyanoacetamide, DMF, 70°C | 65–72 | 95% | |
| Nitrophenylation | 3-Nitrobenzaldehyde, K₂CO₃, DMSO | 58 | 89% |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assigns protons and carbons to confirm the (E)-configuration and substituent positions (e.g., furan C-H at δ 7.2–7.8 ppm; nitrophenyl NO₂ signals at δ 8.1–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 460.12) .
- HPLC-PDA : Assesses purity (>95% for biological assays) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and target binding mechanisms?
- Methodology :
- Molecular Docking : Simulate interactions with enzymes (e.g., COX-2, kinases) using software like AutoDock Vina. The nitrophenyl group may engage in π-π stacking with hydrophobic pockets .
- QSAR Studies : Correlate substituent electronegativity (e.g., NO₂ vs. Cl) with anti-inflammatory IC₅₀ values. Nitro groups enhance electron-withdrawing effects, improving receptor affinity .
- MD Simulations : Track stability of ligand-protein complexes over 100 ns to identify critical binding residues .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Approaches :
- Assay Standardization : Re-evaluate under controlled conditions (e.g., O₂ concentration, pH) to minimize artifacts. For example, DPPH radical scavenging may vary with solvent polarity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amines) that alter activity .
- Dose-Response Curves : Establish biphasic effects (e.g., antioxidant at <10 µM, pro-oxidant at >50 µM due to ROS generation) .
Q. What strategies optimize the compound’s stability in physiological conditions for in vivo studies?
- Solutions :
- Prodrug Design : Mask the ester group with PEGylation to reduce hydrolysis in serum .
- Microencapsulation : Use PLGA nanoparticles to enhance bioavailability and target tissue accumulation .
- pH-Sensitive Formulations : Coat particles with Eudragit® to release the compound selectively in inflamed tissues (pH 6.5–7.0) .
Data Contradiction Analysis
Q. Why do structural analogs with 3-nitrophenyl vs. 4-chlorophenyl substituents show divergent bioactivities?
- Hypothesis Testing :
- Electrostatic Potential Maps : Compare charge distribution using DFT calculations. The 3-NO₂ group creates a stronger dipole moment, enhancing interactions with polar kinase domains .
- In Vitro Assays : Test analogs against identical protein targets (e.g., TNF-α inhibition). Cl-substituted analogs may exhibit lower IC₅₀ due to steric hindrance .
Methodological Recommendations
- Synthetic Reproducibility : Include inert atmosphere (N₂/Ar) during nitrophenylation to prevent byproduct formation .
- Biological Assays : Use orthogonal methods (e.g., fluorescence polarization + SPR) to validate binding kinetics .
- Data Reporting : Adhere to FAIR principles by depositing spectral data in public repositories (e.g., PubChem, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
